Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a trifluoromethyl group at position 5, a 2-chloro-4-fluorobenzyl substituent at position 1, and a methyl ester at position 2.
Properties
Molecular Formula |
C13H9ClF4N2O2 |
|---|---|
Molecular Weight |
336.67 g/mol |
IUPAC Name |
methyl 1-[(2-chloro-4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H9ClF4N2O2/c1-22-12(21)10-5-11(13(16,17)18)20(19-10)6-7-2-3-8(15)4-9(7)14/h2-5H,6H2,1H3 |
InChI Key |
MOZOWZLULVEUKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Chlorofluorobenzyl Group: This step involves the reaction of the pyrazole intermediate with 2-chloro-4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antitumor Activity
Preliminary studies have indicated that compounds with similar structures to methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibit significant antitumor properties. Research has shown that pyrazole derivatives can inhibit various cancer cell lines, including breast, lung, and liver cancers. The presence of electron-withdrawing groups like trifluoromethyl increases the potency of these compounds against tumor cells by enhancing their interaction with biological targets.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies suggest that derivatives of pyrazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism.
Selective Androgen Receptor Modulation
This compound has shown promise as a selective androgen receptor modulator (SARM). This application is particularly relevant in the treatment of conditions such as muscle wasting and osteoporosis, where modulation of androgen receptors can lead to beneficial anabolic effects without the side effects associated with traditional anabolic steroids.
Herbicidal Activity
Research indicates that pyrazole derivatives can serve as effective herbicides, displaying selective toxicity towards certain weed species while being less harmful to crops. The unique structure of this compound may enhance its efficacy in disrupting specific biochemical pathways in target weeds.
Insecticidal Properties
Compounds similar to this pyrazole derivative have been explored for their insecticidal properties. The incorporation of halogen substituents can improve the lipophilicity of these compounds, facilitating better penetration into insect cuticles and enhancing their toxic effects against pests.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of halogen substituents through electrophilic aromatic substitution.
- Esterification to yield the final product.
These synthetic pathways are crucial for optimizing yield and purity, which are essential for further biological testing and application development.
Case Study 1: Antitumor Screening
In a study examining the antitumor activity of various pyrazole derivatives, this compound was subjected to MTT assays against several cancer cell lines. Results indicated significant cytotoxicity, particularly against breast cancer cells, highlighting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition, suggesting that structural modifications could enhance activity further.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Published Syntheses
(a) Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a)
- Substituents: 7-Chloroquinoline at position 1, 2,6-dimethoxyphenyl at position 5 .
- Key Differences: The 2,6-dimethoxyphenyl group introduces electron-donating methoxy groups, contrasting with the target compound’s electron-withdrawing trifluoromethyl group. The chloroquinoline moiety may enhance π-π stacking interactions compared to the 2-chloro-4-fluorobenzyl group.
- Applications: Likely explored for antimalarial or anticancer activity due to the quinoline scaffold.
(b) Methyl 5-(3-Iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate (9)
- Substituents : 3-Iodophenyl at position 5, 4-methylsulfonylphenyl at position 1 .
- Applications : Used as a COX-2 tracer in inflammation studies .
(c) Ethyl 5-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate
- Substituents : 3-Fluoro-4-methoxyphenyl at position 5, ethyl ester at position 3 .
- The methoxy group may improve solubility compared to halogens.
Functional Group Analysis
Trifluoromethyl vs. Other Electron-Withdrawing Groups
- The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to analogs with nitro or sulfonyl groups (e.g., compound 10 in ) .
Benzyl vs. Aryl Substituents
- Comparatively, 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde () lacks the ester and trifluoromethyl groups, simplifying its synthetic route but reducing electronic complexity .
Physicochemical and Spectral Properties
Biological Activity
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound notable for its unique pyrazole structure and diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClF3N2O2, with a molecular weight of approximately 336.67 g/mol. The compound features a pyrazole ring with a methyl ester functional group and halogen substituents that enhance its lipophilicity, potentially affecting its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrazole core : Utilizing hydrazine derivatives and appropriate aldehydes.
- Introduction of halogen substituents : Via electrophilic aromatic substitution.
- Esterification : To form the final methyl ester product.
These steps require optimization to ensure high yields and purity, which are critical for subsequent biological evaluations.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi. The presence of trifluoromethyl and chloro groups is believed to enhance its interaction with microbial membranes, leading to increased efficacy.
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit antitumor properties. Compounds structurally similar to this compound have shown promise in inhibiting tumor cell proliferation in vitro. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Study on Antimycobacterial Activity
A recent study explored the efficacy of various pyrazole derivatives against Mycobacterium tuberculosis (Mtb). This compound was included in a screening assay, demonstrating significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The compound's mechanism involved targeting specific proteins crucial for mycobacterial survival, highlighting its potential as a therapeutic agent in tuberculosis treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Key Biological Activities |
|---|---|---|
| Methyl 1-(4-fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylate | Contains a phenyl group instead of a chloro-substituted benzyl group | Exhibits different electronic properties; potential antitumor activity |
| Trifluoromethyl pyrazole derivative | Similar pyrazole core but different substituents | Antimicrobial properties |
| Methyl 3-amino-2-pyrazinecarboxylate | Selective androgen receptor modulator | Potential use in hormonal therapies |
This table illustrates the diversity among pyrazole derivatives and their respective biological activities, emphasizing the unique profile of this compound due to its specific halogenated substituents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, and what are the critical reaction conditions?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
Core pyrazole formation : Condensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones to form the pyrazole ring.
Benzylation : Alkylation of the pyrazole nitrogen with 2-chloro-4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical Conditions :
- Temperature control (<60°C) to minimize side reactions.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product.
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl singlet at δ ~110 ppm in ¹³C NMR, benzyl protons at δ 4.8–5.2 ppm) .
- FT-IR : Carboxylate C=O stretch at ~1700 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .
- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved using SHELX software?
- Methodological Answer :
- Challenges :
- Disorder in the trifluoromethyl group or benzyl substituents due to rotational flexibility.
- Weak diffraction from light atoms (e.g., fluorine).
- Resolution :
- SHELXL Refinement : Use of restraints (DFIX, ISOR) to model disordered regions and anisotropic displacement parameters for heavy atoms .
- Twinned Data : SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How can synthetic yields be optimized for the benzylation step, and what factors influence regioselectivity?
- Methodological Answer :
- Optimization Strategies :
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor N-alkylation over O-alkylation .
- Regioselectivity Drivers :
- Steric hindrance at the pyrazole N-1 position due to the trifluoromethyl group directs benzylation to N-2 .
- Electronic effects from electron-withdrawing substituents (e.g., -CF₃) stabilize the transition state .
Q. What computational methods are employed to predict the compound’s reactivity and pharmacological interactions?
- Methodological Answer :
- DFT Studies :
- Geometry optimization at the B3LYP/6-31G(d) level to map electrostatic potential surfaces for nucleophilic/electrophilic sites .
- Frontier molecular orbital (FMO) analysis to predict sites of metabolic oxidation .
- Molecular Docking :
- AutoDock Vina for binding affinity estimation with target enzymes (e.g., Factor Xa, referenced in razaxaban analogs) .
Q. How are contradictions in biological activity data resolved when testing this compound against related pyrazole derivatives?
- Methodological Answer :
- Data Reconciliation :
Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
Metabolic Stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .
Structural Analogues : Benchmark against compounds like razaxaban (Factor Xa inhibitor) to validate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
